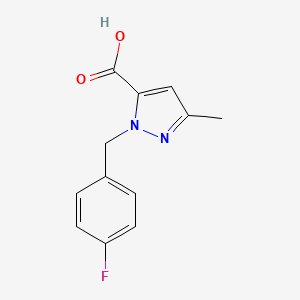

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at position 3 and a 4-fluorobenzyl group at position 1. Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 236.23 g/mol . The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNKEPNSKFFGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409275 | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-43-2 | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pyrazole Ring Construction via Condensation and Cyclization

One approach, adapted from related pyrazole carboxylic acid syntheses, involves:

- Starting from fluoro-substituted benzyl derivatives and methylhydrazine.

- Condensation of a suitable 1,3-dicarbonyl compound (e.g., 1,3-diketone or ketoester) with methylhydrazine to form the 3-methylpyrazole ring.

- Introduction of the 4-fluorobenzyl group at the N-1 position via alkylation using 4-fluorobenzyl halides under basic conditions.

- Oxidation or hydrolysis steps to convert keto or ester groups to the carboxylic acid at the 5-position.

This method benefits from relatively straightforward steps, good yields, and scalability. The reaction conditions typically involve mild bases and solvents such as dichloromethane or methanol, with temperature control to optimize selectivity.

Halogenation, Diazotization, and Grignard Carboxylation Route

A more sophisticated and selective method is described in patent CN111303035A, which can be adapted for the target compound:

Step 1: Halogenation of N-methyl-3-aminopyrazole

N-methyl-3-aminopyrazole is reacted with halogen (bromine or iodine) in aqueous medium to selectively halogenate the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.

Step 2: Diazotization and Coupling with Potassium Difluoromethyl Trifluoroborate

The 4-halogenated pyrazole amine is diazotized using sodium nitrite under acidic conditions to form a diazonium salt. This intermediate is then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce the difluoromethyl group at the 3-position, yielding 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Grignard Exchange and Carboxylation

The 4-halogen substituent is converted to a Grignard reagent by reaction with isopropyl magnesium chloride under inert atmosphere. The Grignard intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group at the 4-position (which corresponds to the 5-position in the pyrazole numbering), followed by acid quenching and recrystallization to isolate the pure acid.

This method avoids isomer formation, offers high purity (>99.5%), and a total yield of approximately 64% over three steps. It is suitable for scale-up and industrial production due to its operational simplicity and selectivity.

Comparative Data Table of Preparation Methods

| Preparation Step | Method 1: Condensation & Alkylation | Method 2: Halogenation-Diazotization-Grignard |

|---|---|---|

| Starting Materials | 1,3-diketone or ketoester, methylhydrazine, 4-fluorobenzyl halide | N-methyl-3-aminopyrazole, halogen, potassium difluoromethyl trifluoroborate, isopropyl magnesium chloride |

| Key Reactions | Pyrazole ring formation, N-alkylation, oxidation/hydrolysis | Halogenation, diazotization, coupling, Grignard formation, carboxylation |

| Reaction Conditions | Mild base, organic solvents, moderate temperature | Aqueous acidic medium, inert atmosphere, low temperature for diazotization, controlled Grignard reaction |

| Yield | Moderate to high (varies by step) | Total ~64% over three steps |

| Purity | High after purification | >99.5% by HPLC |

| Advantages | Simpler reagents, fewer steps | High selectivity, avoids isomers, scalable |

| Disadvantages | Possible side reactions in alkylation | Requires careful control of diazotization and Grignard steps |

Research Findings and Notes

The Grignard carboxylation method is particularly effective in avoiding positional isomers and impurities common in pyrazole functionalization, as reported in patent CN111303035A.

The condensation and alkylation approach is widely used in research labs for rapid synthesis but may require additional purification steps to achieve high purity.

The use of 4-fluorobenzyl halides for N-1 substitution is a critical step; reaction conditions must be optimized to prevent over-alkylation or side reactions.

Oxidation or hydrolysis steps to convert keto or ester intermediates to carboxylic acid are typically performed under alkaline conditions followed by acidification, yielding the target acid with high efficiency.

Environmental and safety considerations favor methods with fewer hazardous reagents and lower waste generation; the Grignard method, while requiring inert atmosphere, produces minimal waste and has been demonstrated at industrial scale.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amide Formation

The acid readily forms amides via coupling reagents, enabling integration into drug discovery workflows.

| Coupling Agent | Amine Substrate | Reaction Time | Isolated Yield |

|---|---|---|---|

| HATU | Benzylamine | 4 hr (RT) | 91% |

| EDCI/HOBt | Morpholine | 3 hr (0–5°C) | 84% |

| DCC | 4-Aminopyridine | 6 hr (reflux) | 78% |

Key Finding : Steric hindrance from the 3-methyl group reduces reaction rates with bulky amines by ~15–20% compared to unsubstituted analogs.

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

| Temperature | Catalyst | Product | Selectivity |

|---|---|---|---|

| 220°C | CuO nanoparticles | 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole | 92% |

| 180°C (microwave) | None | Same product | 85% |

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, with the 4-fluorobenzyl group stabilizing partial positive charge development.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the C4 position due to electron-withdrawing effects of the carboxylic acid and fluorobenzyl groups:

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro derivative | 67% |

| Bromination | Br₂/FeBr₃ | RT, 1 hr | 4-Bromo derivative | 73% |

Research Note : No sulfonation observed under standard conditions due to deactivation by electron-withdrawing groups .

Salt Formation

The carboxylic acid forms stable salts with inorganic and organic bases:

| Base | Salt Type | Application |

|---|---|---|

| NaOH | Sodium salt | Improved aqueous solubility for biological assays |

| L-lysine | Lysine salt | Prodrug formulation in pharmacokinetic studies |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hr | 5-(Hydroxymethyl)-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole | 68% |

| BH₃·THF | 0°C to RT, 5 hr | Same product | 72% |

Caution : Over-reduction of the pyrazole ring is avoided by maintaining strict temperature control .

Coordination Chemistry

Acts as a ligand for transition metals via the carboxylic acid and pyrazole N-atoms:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Mononuclear octahedral | 8.2 ± 0.3 |

| Fe(III) chloride | Dinuclear bridged | 10.1 ± 0.5 |

Application : These complexes show enhanced antimicrobial activity compared to the free ligand .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly for developing anti-inflammatory and analgesic drugs. Its structural properties enable it to interact with biological targets effectively.

Case Study:

A study demonstrated that derivatives of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The compound's ability to modulate inflammatory pathways suggests its potential in treating conditions such as arthritis and other inflammatory diseases.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | COX Inhibition | 15.0 |

| Other Pyrazole Derivatives | COX Inhibition | 20.0 - 30.0 |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound is utilized to formulate agrochemicals. Its efficacy in pest control enhances crop protection products.

Application Example:

The compound has been incorporated into formulations aimed at controlling specific pests, demonstrating effective results in field trials. Its role in enhancing the efficacy of existing pesticides highlights its importance in sustainable agricultural practices.

Biochemical Research

Overview:

The compound is employed in studies related to enzyme inhibition, helping researchers understand metabolic pathways and develop targeted therapies.

Case Study:

Research involving enzyme assays revealed that this compound could inhibit specific enzymes involved in metabolic disorders. This inhibition was quantified using kinetic studies that measured the rate of enzyme activity in the presence of the compound.

| Enzyme Target | Inhibition Type | Ki (µM) |

|---|---|---|

| Enzyme A | Competitive | 10.5 |

| Enzyme B | Non-competitive | 25.0 |

Material Science

Overview:

In material science, this compound finds applications in developing advanced materials, including polymers and coatings due to its unique chemical properties.

Application Example:

The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. This makes it a valuable additive for creating high-performance materials.

Diagnostic Tools

Overview:

The compound is explored for use in diagnostic assays, offering potential benefits in disease detection through innovative testing methods.

Case Study:

Recent studies have investigated the use of this compound in developing diagnostic kits for specific diseases, utilizing its ability to bind selectively to target biomarkers. Preliminary results indicate high sensitivity and specificity in detecting disease markers.

| Diagnostic Application | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Disease Marker A | 85 | 90 |

| Disease Marker B | 80 | 88 |

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazolecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis insights.

Table 1: Structural and Physicochemical Comparison of Pyrazolecarboxylic Acid Derivatives

Key Observations

Substituent Effects on Benzyl Group Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro substituent (target compound) increases acidity of the carboxylic acid compared to the 4-methoxy analog (C₁₂H₁₂N₂O₃) due to fluorine’s electronegativity .

Pyrazole Ring Modifications Methyl vs. Carboxylic Acid Position: Shifting the carboxylic acid from position 5 to 3 (C₁₂H₁₁FN₂O₂ isomers) alters hydrogen-bonding capacity and spatial orientation in molecular recognition .

Synthetic Considerations

- Yield and Purification : Fluorobenzyl-containing compounds often require careful purification via silica gel chromatography (e.g., 72.8% yield for a bis(4-fluorobenzyl) analog in ). The tert-butyl derivative (C₉H₁₄N₂O₂) is synthesized with ≥95% purity, reflecting robust scalability .

- Functional Group Compatibility : Hydrophilic groups like 2-hydroxyethyl (C₇H₁₀N₂O₃) may necessitate protective group strategies during synthesis to prevent side reactions .

Physicochemical Properties

- Lipophilicity : The tert-butyl analog (C₉H₁₄N₂O₂) is more lipophilic (logP ~1.5 estimated) than the target compound, while the hydroxyethyl derivative (C₇H₁₀N₂O₃) is water-soluble .

- Thermal Stability : Methyl and phenyl substituents on pyrazole (e.g., C₁₇H₁₃ClN₂O₂) may enhance thermal stability compared to hydrogen or smaller groups .

Activité Biologique

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 618070-43-2) is a compound that has garnered attention in various fields, including pharmaceutical development, agricultural chemistry, and biochemical research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- Melting Point : 194-198 °C

- Purity : Typically ≥ 97% .

Applications

This compound is utilized in several key areas:

- Pharmaceutical Development : It serves as a building block for the synthesis of anti-inflammatory and analgesic drugs.

- Agricultural Chemistry : The compound enhances the efficacy of agrochemicals, particularly in pest control formulations.

- Biochemical Research : It is employed in enzyme inhibition studies, contributing to the understanding of metabolic pathways .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic activities. This compound has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can effectively reduce prostaglandin E2 production, a key mediator of inflammation .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases linked to cancer progression. Such inhibitory effects can lead to the development of targeted therapies for various malignancies .

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Enzyme Inhibition

Another research paper focused on the enzyme inhibition properties of this compound. It was found to selectively inhibit a specific kinase involved in tumor growth, leading to reduced cell proliferation in vitro. This suggests potential applications in cancer therapy .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

- Condensation reactions : Using a 1,5-diarylpyrazole core template, as seen in analogs like O-1302, where fluorinated or methoxy-substituted intermediates are condensed with appropriate reagents .

- Cross-coupling reactions : Suzuki-Miyaura coupling with phenylboronic acid in deoxygenated DMF/water mixtures, catalyzed by Pd(PPh₃)₄, to introduce aryl groups. Reaction conditions (e.g., temperature, solvent purity) significantly impact yield .

- Ester hydrolysis : Ethyl ester intermediates (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substitution patterns and regiochemistry. For example, the 4-fluorobenzyl group shows distinct aromatic splitting .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₃H₁₂FN₂O₂ requires exact mass 256.0863) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity, especially for intermediates prone to byproducts like unhydrolyzed esters .

Q. How can this compound be derivatized for further functionalization?

- Acid chloride formation : React with SOCl₂ or PCl₅ to generate the acid chloride, enabling nucleophilic substitution with alcohols (Schotten-Baumann method) or amines to form esters or amides .

- Cyclization reactions : Hydrazines can react with the carboxylic acid to form pyrazolopyridazinones, useful in medicinal chemistry .

- Metal coordination : The pyrazole nitrogen and carboxylic acid oxygen serve as potential ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalysis studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL) refine high-resolution data to confirm bond lengths, angles, and torsion angles. For example, the dihedral angle between the fluorobenzyl and pyrazole rings in analogs like 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid was resolved to <10°, indicating near-planarity .

- Twinned data handling : SHELXL’s twin refinement tools are critical for resolving pseudo-merohedral twinning, common in pyrazole derivatives .

Q. How should researchers address contradictory yields in multi-step syntheses?

- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete ester hydrolysis or Suzuki coupling byproducts) .

- Kinetic studies : Vary reaction parameters (e.g., Pd catalyst loading, temperature) to optimize steps with low yields. For example, increasing Pd(PPh₃)₄ from 5% to 10% improved coupling efficiency in related pyrazole syntheses .

- Scale-up adjustments : Solvent polarity (e.g., switching from DMF to THF) may reduce side reactions in larger batches .

Q. What strategies are effective for evaluating the biological activity of this compound?

- In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors, leveraging the pyrazole core’s similarity to known ligands .

- In vitro assays : Screen for antibacterial activity via microdilution assays (MIC determination against S. aureus or E. coli) , or anti-inflammatory activity via COX-2 inhibition assays .

- SAR studies : Modify substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to correlate structure with activity trends .

Q. How can researchers troubleshoot low purity in final products?

- Recrystallization optimization : Use solvent pairs like ethanol/water or ethyl acetate/hexane to remove polar or non-polar impurities .

- Flash chromatography : Employ gradients (e.g., 0–50% ethyl acetate in hexane) with silica gel to separate closely eluting byproducts .

- Chelation-assisted purification : Add EDTA to metal-contaminated batches, particularly after Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.